Benzoic acid, 4-(allyloxy)-3,5-dipropyl-

Beschreibung

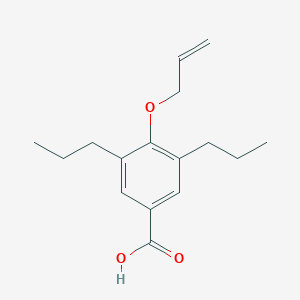

Structure

3D Structure

Eigenschaften

CAS-Nummer |

100347-73-7 |

|---|---|

Molekularformel |

C16H22O3 |

Molekulargewicht |

262.34 g/mol |

IUPAC-Name |

4-prop-2-enoxy-3,5-dipropylbenzoic acid |

InChI |

InChI=1S/C16H22O3/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h6,10-11H,3-5,7-9H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

UMPMTSRYGHCQAK-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)O |

Kanonische SMILES |

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)O |

Andere CAS-Nummern |

100347-73-7 |

Synonyme |

4-prop-2-enoxy-3,5-dipropyl-benzoic acid |

Herkunft des Produkts |

United States |

Reactivity and Transformational Chemistry of Benzoic Acid, 4 Allyloxy 3,5 Dipropyl

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, and in the context of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, it serves as a gateway to a diverse array of derivatives.

Esterification Reactions and Derivative Formation

The conversion of the carboxylic acid to an ester is a fundamental transformation. While specific literature on the esterification of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- is not extensively detailed, analogous transformations with structurally similar compounds, such as 4-(allyloxy)benzoic acid, provide a strong precedent for its reactivity. The synthesis of 4-nitrophenyl 4-(allyloxy)benzoate, for example, is achieved by reacting 4-(allyloxy)benzoic acid with 4-nitrophenol (B140041) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction proceeds under mild conditions and affords the desired ester in high yield.

This methodology can be extrapolated to Benzoic acid, 4-(allyloxy)-3,5-dipropyl- to generate a variety of ester derivatives by employing different alcohols. The general reaction scheme would involve the activation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Table 1: Representative Esterification of an Analogous 4-(allyloxy)benzoic acid

| Reactant 1 | Reactant 2 | Coupling Reagent | Catalyst | Product |

| 4-(allyloxy)benzoic acid | 4-nitrophenol | DCC | DMAP | 4-nitrophenyl 4-(allyloxy)benzoate |

The presence of the two propyl groups at the 3 and 5 positions may sterically hinder the approach of bulky alcohols, potentially requiring more forcing reaction conditions or the use of more potent activating agents. Common esterification methods, such as Fischer esterification using an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), or conversion to the acyl chloride followed by reaction with an alcohol, are also viable routes to its esters. The resulting esters are valuable as intermediates for further transformations or as final products with tailored physical and chemical properties.

Amide Coupling Reactions

The formation of an amide bond from the carboxylic acid moiety of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- represents another crucial transformation, leading to a wide range of functionalized molecules. Amide synthesis typically involves the activation of the carboxylic acid to form a more reactive species, which is then treated with a primary or secondary amine.

Common activating agents for amide coupling include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) reagents (e.g., BOP, PyBOP), and uranium reagents (e.g., HBTU, HATU). The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used.

Table 2: General Scheme for Amide Coupling

| Reactant 1 | Amine | Coupling Reagent | Product |

| Benzoic acid, 4-(allyloxy)-3,5-dipropyl- | R-NH₂ | e.g., EDC, HOBt | 4-(allyloxy)-3,5-dipropyl-N-R-benzamide |

The steric bulk of the 3,5-dipropyl groups could influence the accessibility of the activated carboxyl group to the incoming amine. For sterically hindered amines, the use of more reactive coupling agents or higher reaction temperatures may be necessary. The resulting amides can exhibit a range of biological activities and material properties, making this a key transformation for drug discovery and materials science applications.

Salt Formation and Derivatization

As a carboxylic acid, Benzoic acid, 4-(allyloxy)-3,5-dipropyl- readily undergoes deprotonation in the presence of a base to form a carboxylate salt. This reaction is straightforward and typically proceeds with high efficiency. A variety of inorganic and organic bases can be employed, leading to the formation of the corresponding salts.

For instance, treatment with sodium hydroxide (B78521) would yield sodium 4-(allyloxy)-3,5-dipropylbenzoate. Similarly, reaction with other alkali metal hydroxides (e.g., potassium hydroxide, lithium hydroxide) or carbonates would produce the respective carboxylate salts. Amine bases, such as triethylamine (B128534) or diisopropylethylamine, can also be used to form the corresponding ammonium (B1175870) carboxylate salts.

The formation of these salts can be advantageous for several reasons. It can enhance the water solubility of the compound, which is often beneficial for biological testing or formulation studies. Furthermore, the carboxylate anion is a potent nucleophile and can participate in various substitution reactions, for example, with alkyl halides to form esters, further expanding the range of accessible derivatives.

Reactions of the Allyloxy Functional Group

The allyloxy group provides a versatile handle for a variety of chemical transformations, most notably those involving the carbon-carbon double bond.

Olefin Metathesis Reactions

The allyl group of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- is a prime substrate for olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes, particularly those based on ruthenium (e.g., Grubbs' and Hoveyda-Grubbs catalysts), can be used to perform a variety of transformations.

Cross-Metathesis: By reacting the allyloxy group with another olefin, new, more complex side chains can be introduced. The choice of the metathesis partner allows for the precise installation of various functional groups.

Ring-Closing Metathesis (RCM): If the molecule contains a second, suitably positioned olefin, RCM can be employed to construct a cyclic ether. This would require prior modification of the molecule to introduce the second alkene.

Enyne Metathesis: Reaction with an alkyne can lead to the formation of a conjugated diene system.

The success of these reactions depends on the choice of catalyst and reaction conditions. The Hoveyda-Grubbs catalysts are often preferred for their stability and functional group tolerance. The steric environment around the allyloxy group, influenced by the adjacent propyl groups, could play a role in the efficiency of the metathesis reaction.

Thiol-Ene Click Chemistry

The terminal alkene of the allyloxy group is an excellent substrate for thiol-ene "click" chemistry. This reaction involves the radical-mediated addition of a thiol to the double bond, proceeding with high efficiency, selectivity, and functional group tolerance. The reaction can be initiated either by a radical initiator (e.g., AIBN) or by photochemical means.

This transformation provides a highly efficient method for attaching a wide variety of thiol-containing molecules to the Benzoic acid, 4-(allyloxy)-3,5-dipropyl- scaffold. This allows for the introduction of new functionalities, such as fluorescent tags, biotin (B1667282) labels for biological studies, or other chemical handles for further elaboration. The anti-Markovnikov addition of the thiol to the alkene is the typical regiochemical outcome of this reaction.

Table 3: General Scheme for Thiol-Ene Reaction

| Reactant 1 | Thiol | Initiator | Product |

| Benzoic acid, 4-(allyloxy)-3,5-dipropyl- | R-SH | AIBN or UV light | 4-((3-(R-thio)propoxy))-3,5-dipropylbenzoic acid |

The thiol-ene reaction is known for its robustness and orthogonality to many other functional groups, making it a highly attractive method for the late-stage functionalization of complex molecules.

Radical Addition Reactions to the Allyl Moiety

The allyl group in Benzoic acid, 4-(allyloxy)-3,5-dipropyl- is susceptible to radical addition reactions. The double bond can react with a variety of radical species, leading to the formation of a more substituted carbon chain at the ether linkage. The general mechanism involves the initiation of a radical species which then attacks the terminal carbon of the allyl group. This results in the formation of a more stable secondary radical intermediate, which can then propagate the chain reaction or terminate.

For instance, the addition of a thiol, such as thiophenol, can be initiated by a radical initiator like azobisisobutyronitrile (AIBN). This reaction would proceed via a free-radical chain mechanism, yielding a thioether derivative.

Table 1: Predicted Radical Addition Reaction

| Reactant | Reagent | Product |

|---|

Rearrangement Reactions

A significant rearrangement reaction anticipated for Benzoic acid, 4-(allyloxy)-3,5-dipropyl- is the Claisen rearrangement. libretexts.orglibretexts.orgbenthamopen.comucalgary.ca This is a acs.orgacs.org-sigmatropic rearrangement that is characteristic of allyl aryl ethers. libretexts.orglibretexts.orgucalgary.ca Upon heating, the allyl group migrates from the ether oxygen to an ortho position on the benzene (B151609) ring. libretexts.orglibretexts.orgucalgary.ca This concerted, intramolecular process proceeds through a cyclic transition state. libretexts.orglibretexts.orgucalgary.ca

Given that both ortho positions to the allyloxy group are occupied by propyl groups, a standard Claisen rearrangement is sterically hindered. However, if one of the ortho positions were unsubstituted, the reaction would proceed to form an o-allylphenol derivative. libretexts.org The initial rearrangement product is a non-aromatic dienone, which then tautomerizes to the more stable phenolic form. libretexts.orgucalgary.ca Should the reaction be forced under harsh conditions, a para-Claisen rearrangement might occur, though this is generally less favored.

Table 2: Predicted Claisen Rearrangement (Hypothetical Unsubstituted Analog)

| Reactant | Condition | Product |

|---|

Electrophilic and Nucleophilic Aromatic Substitution Potential

The benzene ring of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the 4-allyloxy group and the two propyl groups at positions 3 and 5. The alkoxy group is a strong activating group and an ortho-, para-director. youtube.com The alkyl groups are weaker activators, also directing ortho and para.

The directing effects of these groups reinforce each other. The positions ortho to the powerful allyloxy group (positions 3 and 5) are already substituted. Therefore, electrophilic attack will be directed to the positions ortho to the propyl groups and meta to the allyloxy group, which are positions 2 and 6. The carboxylic acid group is a deactivating group and a meta-director. However, the combined activating effect of the allyloxy and dipropyl groups is expected to overcome the deactivating effect of the carboxylic acid. Thus, electrophiles are predicted to substitute at the 2 and 6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nucleophilic aromatic substitution on this ring is unlikely due to the high electron density conferred by the activating groups. Such reactions typically require the presence of strong electron-withdrawing groups to proceed.

Table 3: Predicted Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Benzoic acid, 4-(allyloxy)-2-nitro-3,5-dipropyl- |

Reductive and Oxidative Transformations

Reductive Transformations

The functional groups in Benzoic acid, 4-(allyloxy)-3,5-dipropyl- offer several sites for reduction. The allyl double bond can be readily hydrogenated to a propyl group using catalytic hydrogenation, for example, with hydrogen gas over a palladium-on-carbon catalyst. vanderbilt.edu This transformation would yield Benzoic acid, 4-(propoxy)-3,5-dipropyl-.

The carboxylic acid can be reduced to a primary alcohol. chemicalforums.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. chemicalforums.com This would produce (4-(allyloxy)-3,5-dipropylphenyl)methanol. A complete reduction of the carboxylic acid to a methyl group can be achieved under more forcing conditions, such as with hydrogen iodide and red phosphorus. chemicalforums.com

A Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, would reduce the aromatic ring to a cyclohexadiene derivative. wikipedia.orgvedantu.com The electron-donating substituents would direct the reduction to produce a non-conjugated diene. wikipedia.org

Table 4: Predicted Reduction Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkene Hydrogenation | H₂, Pd/C | Benzoic acid, 4-(propoxy)-3,5-dipropyl- |

| Carboxylic Acid Reduction | 1. LiAlH₄ 2. H₂O | (4-(allyloxy)-3,5-dipropylphenyl)methanol |

Oxidative Transformations

The allyl group is susceptible to oxidative cleavage. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield an aldehyde. Oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid.

The propyl side chains on the aromatic ring can be oxidized to carboxylic acids under strong oxidizing conditions, such as with hot, acidic potassium permanganate (B83412) (KMnO₄). libretexts.orgpressbooks.pubucalgary.ca This would convert the propyl groups into carboxyl groups, leading to a polycarboxylic acid derivative. The benzylic C-H bonds are particularly susceptible to this oxidation. libretexts.org

The benzene ring itself is generally resistant to oxidation due to its aromatic stability. pressbooks.pub

Table 5: Predicted Oxidation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidative Cleavage of Alkene | 1. O₃ 2. H₂O₂ | (Carboxymethoxy)dicarboxylic acid derivative |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.

No published ¹H NMR (proton NMR) spectra for Benzoic acid, 4-(allyloxy)-3,5-dipropyl- could be located. This type of analysis would be essential to identify the number and types of hydrogen atoms, their connectivity, and the electronic environment within the molecule.

Similarly, there is no available ¹³C NMR data. A ¹³C NMR spectrum would reveal the number of unique carbon atoms and provide information about their hybridization and chemical environment, which is vital for confirming the carbon skeleton of the compound.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further detail on the connectivity between atoms. No data from such experiments for Benzoic acid, 4-(allyloxy)-3,5-dipropyl- have been reported.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the mass-to-charge ratio of a molecule, thereby establishing its molecular weight and elemental composition.

No High-Resolution Mass Spectrometry (HRMS) data are publicly available. HRMS is critical for determining the exact molecular formula of a compound with high accuracy.

There are no documented Liquid Chromatography-Mass Spectrometry (LC-MS) analyses for this compound. This technique is widely used to separate components of a mixture and identify them by their mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration of the carboxyl group. spectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers in the solid state and in concentrated solutions. spectroscopyonline.com For Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, this band is expected to appear in the region of 3500-2500 cm⁻¹. spectroscopyonline.com

Another key diagnostic peak is the C=O (carbonyl) stretching vibration of the carboxylic acid, which is typically found in the range of 1760-1690 cm⁻¹. In the case of aromatic carboxylic acids like the target compound, this peak is often observed around 1696 cm⁻¹. researchgate.net The conjugation of the carbonyl group with the aromatic ring can slightly lower the frequency of this absorption.

The presence of the aromatic ring is further confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the carboxylic acid and the ether linkage are also expected to produce strong bands in the fingerprint region, generally between 1320 and 1000 cm⁻¹. spectroscopyonline.com Specifically, the C-O stretch of the carboxylic acid is anticipated between 1320 and 1210 cm⁻¹. spectroscopyonline.com

The allyl group will exhibit a C=C stretching vibration around 1645 cm⁻¹ and =C-H out-of-plane bending vibrations in the 1000-650 cm⁻¹ range. The propyl groups will show characteristic C-H stretching vibrations for alkyl groups just below 3000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for Benzoic acid, 4-(allyloxy)-3,5-dipropyl-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, H-bonded | 3500 - 2500 (very broad) |

| Aromatic C-H | Stretch | > 3000 |

| Alkyl C-H | Stretch | < 3000 |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Allyl C=C | Stretch | ~1645 |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 |

| Ether C-O | Stretch | 1300 - 1000 |

| Allyl =C-H | Bending | 1000 - 650 |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for determining the purity of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- and for separating it from impurities or related compounds. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of benzoic acid and its derivatives. ekb.eg A reverse-phase approach is typically employed, utilizing a non-polar stationary phase and a polar mobile phase.

For the analysis of compounds similar to Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, a C18 column is a standard choice. ekb.eg The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the buffer being slightly acidic to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.comusda.gov For instance, a mobile phase containing acetonitrile and water with a small amount of phosphoric acid or trifluoroacetic acid is commonly used. sielc.com Detection is typically achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores. usda.gov A detection wavelength in the range of 254-280 nm would be appropriate. usda.govjsirjournal.com

Table 2: Typical HPLC Parameters for the Analysis of Substituted Benzoic Acids

| Parameter | Typical Conditions |

| Column | Reverse-Phase C18, 5 µm, 4.6 x 250 mm ekb.eg |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and water (with 0.1% Phosphoric Acid or similar) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm usda.govjsirjournal.com |

| Temperature | Ambient or slightly elevated (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times and improved resolution compared to traditional HPLC. asianpubs.org

The principles of separation in UPLC are the same as in HPLC, so a reverse-phase method would be employed for Benzoic acid, 4-(allyloxy)-3,5-dipropyl-. The use of a UPLC system with a sub-2 µm particle size column can reduce the analysis time for benzoic acid derivatives to under 3 minutes, a significant improvement over the longer run times often required in HPLC. asianpubs.org The mobile phase composition would be similar to that used in HPLC, but the flow rates are generally lower, and the system is designed to handle the higher backpressures generated by the smaller particles.

Direct analysis of carboxylic acids like Benzoic acid, 4-(allyloxy)-3,5-dipropyl- by Gas Chromatography (GC) is challenging due to their low volatility and high polarity. researchgate.net These properties can lead to poor peak shape and strong adsorption to the stationary phase of the GC column. researchgate.net

To overcome these issues, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar derivative. colostate.edu The most common derivatization techniques for carboxylic acids are silylation and alkylation (e.g., methylation). colostate.edu

Silylation involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ester. researchgate.netbrjac.com.br These TMS derivatives are much more volatile and thermally stable, making them suitable for GC analysis. researchgate.net Another approach is to convert the carboxylic acid to its methyl ester by reaction with a methylating agent. researchgate.net

Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity GC column, such as a DB-5 or equivalent, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. researchgate.net

Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Derivative Formed |

| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) ester |

| Alkylation | Methanolic HCl, Diazomethane | Methyl ester |

Advanced Structural Analysis and Computational Studies

X-ray Crystallography of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- and its Derivatives

Currently, there are no publicly available crystal structures for Benzoic acid, 4-(allyloxy)-3,5-dipropyl- or its simple derivatives. However, X-ray crystallography would be a powerful technique to elucidate its solid-state conformation and packing.

A crystallographic study would be expected to reveal key structural parameters. The benzoic acid moiety would likely form hydrogen-bonded dimers, a common motif for carboxylic acids in the solid state. The dihedral angle between the carboxylic acid group and the benzene (B151609) ring would be of particular interest, as it is influenced by the steric bulk of the adjacent propyl groups. The allyloxy and propyl groups would introduce conformational flexibility, and their orientations relative to the benzene ring would be determined by a combination of steric hindrance and crystal packing forces.

Table 1: Predicted Crystallographic Data for Benzoic acid, 4-(allyloxy)-3,5-dipropyl-

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| Unit Cell Dimensions | Dependent on crystal packing, influenced by the flexible propyl and allyloxy chains. |

| Hydrogen Bonding | Carboxylic acid dimer formation is highly probable. |

| Conformation | The propyl and allyloxy groups would likely adopt staggered conformations to minimize steric strain. |

| Ring Planarity | The benzene ring is expected to be largely planar. |

Conformational Analysis and Stereochemical Considerations

The conformational landscape of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- is primarily dictated by the rotational freedom around several single bonds: the C-O bond of the allyloxy group, the C-C bonds of the propyl groups, and the C-C bond connecting the carboxylic acid to the benzene ring.

Computational methods, such as molecular mechanics or density functional theory (DFT), would be instrumental in mapping the potential energy surface of the molecule and identifying the low-energy conformers.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules. For Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, these calculations can predict a range of properties that are difficult to measure experimentally.

The electronic properties of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- are governed by the interplay of its substituent groups. The allyloxy group is an electron-donating group through resonance, while the propyl groups are weakly electron-donating through induction. The carboxylic acid group is a strong electron-withdrawing group.

DFT calculations could be employed to determine key electronic parameters. psu.eduresearchgate.net The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map would all be valuable in understanding the molecule's reactivity. The HOMO would likely be localized on the electron-rich benzene ring and the oxygen of the allyloxy group, while the LUMO would be centered on the electron-deficient carboxylic acid group.

Table 2: Predicted Electronic Properties of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- (from DFT calculations)

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively high due to electron-donating substituents, suggesting susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low due to the electron-withdrawing carboxylic acid group, indicating a propensity for nucleophilic attack at the carbonyl carbon. |

| HOMO-LUMO Gap | Moderate, influencing its electronic transitions and potential for UV absorption. |

| Dipole Moment | A significant dipole moment is expected due to the polar carboxylic acid and ether functionalities. |

| Mulliken Atomic Charges | Negative charges would be concentrated on the oxygen atoms, with positive charges on the carbonyl carbon and the acidic proton. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: Calculations would predict the vibrational frequencies corresponding to key functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O-C stretches of the ether, and the C-H stretches of the aromatic and aliphatic moieties.

NMR Spectrum: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. The predicted shifts would be influenced by the electronic environment of each nucleus, providing a means to assign experimental spectra.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max). The π → π* transitions of the benzene ring would be the most prominent features.

Computational chemistry can be a powerful tool to study the mechanisms of reactions involving Benzoic acid, 4-(allyloxy)-3,5-dipropyl-. patsnap.com For instance, the mechanism of its esterification or amidation could be investigated by calculating the energies of reactants, transition states, and products. This would provide insights into the reaction kinetics and thermodynamics. The electron-donating nature of the allyloxy and propyl groups would likely increase the electron density on the benzene ring, potentially influencing its susceptibility to electrophilic aromatic substitution, although the deactivating effect of the carboxylic acid group would still direct incoming electrophiles to the meta position.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- in different environments, such as in solution or in a biological system. nih.gov

An MD simulation in a solvent like water or ethanol (B145695) would reveal how the molecule interacts with the solvent molecules through hydrogen bonding and van der Waals forces. It would also show the conformational dynamics of the flexible propyl and allyloxy chains over time. In a more complex environment, such as a lipid bilayer, MD simulations could predict how the molecule orients itself and partitions between the hydrophobic core and the hydrophilic interface, which would be relevant for understanding its potential as a membrane-active agent.

Applications and Research Perspectives in Material Science and Organic Synthesis

Role as Synthetic Building Blocks for Complex Molecular Architectures

There is no specific information in the scientific literature detailing the use of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- as a synthetic building block for creating complex molecular architectures. In theory, the structure of this compound presents several reactive sites that could be exploited in organic synthesis. The carboxylic acid group can undergo standard esterification or amidation reactions. The allyl group provides a site for various transformations, including but not limited to, addition reactions, oxidation, and polymerization. The propyl groups on the benzene (B151609) ring, while generally less reactive, could potentially be functionalized under specific conditions. However, no published research demonstrates these applications for this specific molecule.

Monomer and Crosslinker in Polymer Chemistry

No literature was found that describes the use of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- as either a monomer or a crosslinker in polymer chemistry.

There are no available research articles or patents that discuss the design and synthesis of advanced polymeric materials using Benzoic acid, 4-(allyloxy)-3,5-dipropyl-. The presence of the allyl group suggests potential for polymerization, and the benzoic acid moiety could be incorporated into polyester or polyamide backbones. The dipropyl substituents would influence the physical properties of any resulting polymer, such as its solubility and thermal characteristics. Despite this theoretical potential, no studies have been published on the synthesis or properties of polymers derived from this specific monomer.

A search of scientific databases yielded no information on the incorporation of 4-(allyloxy)-3,5-dipropylbenzoic acid moieties into liquid crystalline polymers. The general structure of this molecule, with its substituted aromatic ring, has features that are common in mesogenic units of liquid crystals. The propyl and allyloxy side chains would affect the packing of the molecules and thus the liquid crystalline phase behavior. However, no experimental data or theoretical studies on liquid crystalline polymers derived from this compound are available.

Development of Functional Materials

There is no documented research on the development of functional materials, such as photo-responsive polymer networks or specialty resins and coatings, using Benzoic acid, 4-(allyloxy)-3,5-dipropyl-.

No studies have been found that investigate the use of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- in the creation of photo-responsive polymer networks. The allyl group could theoretically participate in photo-initiated polymerization or crosslinking reactions, a common method for producing polymer networks. However, there is no indication in the literature that this specific compound has been explored for such applications.

Information regarding the application of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- in the formulation of specialty resins and coatings is not available in the public domain. While its chemical structure might suggest potential utility in modifying the properties of resins or coatings, such as adhesion, flexibility, or chemical resistance, no research has been published to support this.

Applications in Analytical Chemistry and Separation Science

Development of Stationary Phases for Chromatography

There is no scientific literature available that describes the use or investigation of "Benzoic acid, 4-(allyloxy)-3,5-dipropyl-" in the development of stationary phases for any form of chromatography. While substituted benzoic acids, as a general class of molecules, have been explored in separation science, the specific properties and potential of the 4-(allyloxy)-3,5-dipropyl- derivative in this context remain unstudied. The presence of the allyl group offers a potential site for polymerization or grafting onto a support matrix, a common strategy for creating novel stationary phases. However, no published research has pursued this avenue with this particular compound.

Interactive Data Table: Hypothetical Chromatographic Parameters

Due to the lack of experimental data, the following table is presented as a template to illustrate the type of information that would be relevant if such research existed. The values are purely hypothetical and for illustrative purposes only.

| Chromatographic Method | Stationary Phase Support | Mobile Phase | Analyte | Retention Factor (k') | Selectivity (α) |

| HPLC | Silica Gel (modified) | Hexane/Ethyl Acetate | Aromatic Hydrocarbons | N/A | N/A |

| GC | Capillary Column (coated) | Helium | Volatile Esters | N/A | N/A |

Potential for Derivatization into Bio-conjugates or Biomaterials

The chemical structure of "Benzoic acid, 4-(allyloxy)-3,5-dipropyl-" possesses functional groups—specifically the carboxylic acid and the allyl group—that, in theory, could be utilized for derivatization into bio-conjugates or for the synthesis of novel biomaterials. The carboxylic acid can be activated to form amide bonds with amine-containing biomolecules such as peptides or proteins. The allyl group could potentially undergo various chemical transformations, including polymerization or click chemistry reactions, to form a polymer backbone for a biomaterial.

However, a comprehensive search of chemical and biomedical research databases reveals no studies where "Benzoic acid, 4-(allyloxy)-3,5-dipropyl-" has been used for these purposes. The potential of this compound in the realm of biomaterials and bio-conjugation is, at present, entirely theoretical and unexplored. Research into the biocompatibility, reactivity, and the properties of any resulting materials would be necessary first steps.

Interactive Data Table: Potential Derivatization Reactions

This table outlines theoretical reaction pathways for the derivatization of the target compound. It is based on general organic chemistry principles, as no specific research on this compound is available.

| Functional Group | Reagent | Reaction Type | Potential Product | Application |

| Carboxylic Acid | Amine-containing peptide, EDC/NHS | Amide Coupling | Peptide-Benzoic Acid Conjugate | Bio-conjugate |

| Allyl Group | Thiol-containing molecule, Photoinitiator | Thiol-ene Click Reaction | Thioether-linked Conjugate | Biomaterial Synthesis |

| Allyl Group | Radical Initiator | Radical Polymerization | Poly(allyloxy-benzoic acid) derivative | Biomaterial Scaffold |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While traditional multi-step syntheses for 4-(allyloxy)-3,5-dialkylbenzoic acids are established, future research is poised to explore more efficient, sustainable, and innovative synthetic routes. uc.pt The development of novel pathways is crucial for enhancing the accessibility and cost-effectiveness of this compound for broader applications.

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts, often providing high stereoselectivity and functional group tolerance. Future studies could focus on developing organocatalytic methods for the allylation of 3,5-dipropyl-4-hydroxybenzoic acid, potentially leading to milder reaction conditions and reduced metal contamination in the final product.

Flow Chemistry: Continuous flow microreactor technology presents a promising avenue for the synthesis of substituted benzoic acids with precise control over reaction parameters, leading to improved yields and safety. acs.orgnih.gov The application of flow chemistry to the synthesis of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- could enable scalable and automated production. Research in this area would likely involve optimizing reaction conditions, such as temperature, pressure, and catalyst loading, within a microfluidic setup.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high specificity and environmentally benign reaction conditions. Future research could investigate the potential of enzymes, such as laccases or peroxidases, to catalyze the synthesis of the 3,5-dipropyl-4-hydroxybenzoic acid precursor from bio-based feedstocks. Furthermore, enzymatic esterification or amidation of the carboxylic acid group could provide access to a diverse range of derivatives.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the activation of chemical bonds under mild conditions. researchgate.net The development of photocatalytic methods for the allylation of phenols or the functionalization of the propyl side chains could offer novel and energy-efficient synthetic strategies.

Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, is a cornerstone of green chemistry. Investigating the mechanochemical synthesis of Benzoic acid, 4-(allyloxy)-3,5-dipropyl- could significantly reduce solvent waste and energy consumption compared to traditional solution-phase methods.

Investigation of Undiscovered Reactivity Profiles

The presence of multiple functional groups—the carboxylic acid, the allyl ether, and the aromatic ring—suggests a rich and largely unexplored reactivity profile for Benzoic acid, 4-(allyloxy)-3,5-dipropyl-.

Claisen Rearrangement: The allyloxy group is susceptible to Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that can lead to the formation of a C-allyl bond on the aromatic ring. scielo.org.boresearchgate.net While this reaction is well-known for other allyloxy aromatics, a detailed investigation into the thermal, Lewis acid-catalyzed, or asymmetric Claisen rearrangement of this specific compound could unveil pathways to novel, highly substituted benzoic acid derivatives with potential applications in medicinal chemistry and materials science. nih.goved.ac.uk

Metathesis Reactions: The terminal double bond of the allyl group is a handle for various metathesis reactions, such as ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). Exploring these reactions could lead to the synthesis of macrocycles, functionalized polymers, and block copolymers with unique architectures and properties.

Cycloaddition Reactions: The alkene of the allyl group can participate in cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions. ontosight.ai These reactions could be employed to construct complex heterocyclic scaffolds fused to the benzoic acid core, opening doors to the synthesis of novel bioactive molecules.

Radical Polymerization and Controlled Polymerization Techniques: The allyl group can undergo radical polymerization, though it is often associated with slow rates and low molecular weights. acs.orgsemanticscholar.org Future research could focus on overcoming these limitations through the use of advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. cmu.eduresearchgate.net

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. Benzoic acid, 4-(allyloxy)-3,5-dipropyl- can be integrated into more sustainable practices through several avenues.

Bio-based Feedstocks: A key aspect of sustainable chemistry is the use of renewable resources. Research could be directed towards synthesizing the 3,5-dipropyl-4-hydroxybenzoic acid precursor from lignin (B12514952) or other plant-derived phenols. This would significantly reduce the reliance on fossil fuel-based starting materials.

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water, supercritical CO2, or bio-derived solvents, in the synthesis and modification of this compound would enhance its green credentials. Similarly, the development and implementation of recyclable catalysts, including solid-supported catalysts and biocatalysts, would minimize waste and improve process efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies for Benzoic acid, 4-(allyloxy)-3,5-dipropyl- and its derivatives should be evaluated based on their atom economy.

Advanced Material Design Utilizing the 4-(allyloxy)-3,5-dipropylbenzoic Acid Scaffold

The unique combination of a polymerizable group, a rigid aromatic core, and lipophilic side chains makes Benzoic acid, 4-(allyloxy)-3,5-dipropyl- an attractive building block for the design of advanced materials.

Functional Polymers: The polymerization of this monomer, either alone or with other functional monomers, could lead to the development of polymers with tailored properties. For example, the propyl groups could enhance solubility in nonpolar media, while the benzoic acid moiety could be used for post-polymerization modification or to impart specific functionalities like liquid crystallinity or biological activity.

Liquid Crystals: The rigid benzoic acid core is a common mesogenic unit in liquid crystals. The presence of the flexible allyl and propyl side chains could lead to the formation of novel liquid crystalline materials with interesting phase behaviors and electro-optical properties.

Bio-based and Biodegradable Polymers: By incorporating this monomer into polymer backbones derived from renewable resources, it may be possible to create novel bio-based plastics with enhanced thermal or mechanical properties. Further research could also explore the biodegradability of polymers synthesized from this compound.

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-(allyloxy)-3,5-dipropylbenzoic acid?

The synthesis typically involves condensation reactions under reflux conditions. For example, a modified protocol derived from triazole-benzaldehyde condensations () can be adapted:

- Dissolve intermediates in absolute ethanol with glacial acetic acid as a catalyst.

- Reflux the mixture for 4–6 hours to promote allyloxy group incorporation.

- Purify via solvent evaporation and filtration .

Advanced derivatives (e.g., ethyl esters) may require esterification steps, as seen in the synthesis of 4-(allyloxy)-3,5-dipropylbenzoic acid ethyl ester ().

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-(allyloxy)-3,5-dipropylbenzoic acid?

Key techniques include:

- ¹H NMR : Aromatic proton signals (e.g., δ 7.88 ppm for dichlorinated analogs) confirm substitution patterns .

- Mass Spectrometry : Monoisotopic mass analysis (e.g., 222.125 Da for related compounds) validates molecular identity .

- SMILES Notation : Canonical SMILES strings (e.g.,

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)Ofor structural analogs) aid in computational validation .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of 4-(allyloxy)-3,5-dipropylbenzoic acid in condensation reactions?

- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., Lewis acids) to enhance reaction efficiency.

- Time-Temperature Profiling : Extend reflux duration (>6 hours) or elevate temperatures (if thermally stable) to drive equilibrium.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of bulky intermediates .

Q. What strategies mitigate purification challenges for 4-(allyloxy)-3,5-dipropylbenzoic acid derivatives?

Q. How does the steric and electronic environment of the allyloxy group influence the compound’s reactivity?

- Steric Effects : The allyloxy group’s bulk may hinder nucleophilic attack at the para position, as observed in benzyloxy-substituted analogs .

- Electronic Effects : Electron-donating allyloxy groups increase aromatic ring electron density, altering electrophilic substitution patterns. Computational DFT studies can map charge distribution .

Q. What computational approaches model the structure-activity relationships of 4-(allyloxy)-3,5-dipropylbenzoic acid analogs?

Q. How can researchers design biological activity studies for this compound?

- In Vitro Assays : Test antimicrobial or enzyme inhibitory activity using protocols from triazole-based studies ().

- Toxicity Screening : Follow EPA DSSTox guidelines (e.g., DTXSID60186975) for ecotoxicological profiling .

Data Contradiction Analysis

Discrepancies in reported synthetic yields (e.g., 96% in vs. lower yields in other methods) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.